1-benzyl-1H-indol-6-amine

Catalog No.
S3399999
CAS No.
187668-94-6
M.F
C15H14N2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-benzyl-1H-indol-6-amine

CAS Number

187668-94-6

Product Name

1-benzyl-1H-indol-6-amine

IUPAC Name

1-benzylindol-6-amine

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C15H14N2/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11,16H2

InChI Key

UOQORHZEJBHZAP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N

Antiviral Activity

Specific Scientific Field: Medicinal Chemistry and Virology

Summary of Application: Researchers have investigated the antiviral potential of 1-benzyl-1H-indol-6-amine and its derivatives. These compounds exhibit inhibitory activity against various viruses, making them promising candidates for antiviral drug development.

Experimental Procedures: Results:

Other Biological Activities

Specific Scientific Field: Pharmacology and Drug Discovery

Summary of Application: Apart from antiviral activity, 1-benzyl-1H-indol-6-amine derivatives have shown diverse biological effects, including:

Experimental Procedures:

    Screening: Researchers synthesize various indole derivatives and screen them for specific pharmacological activities.

    In Vivo Studies: Selected compounds are evaluated in animal models to assess their efficacy and safety.

Results:

1-benzyl-1H-indol-6-amine is a chemical compound belonging to the indole family, characterized by a bicyclic structure that consists of a fused benzene and pyrrole ring. This compound features a benzyl group attached to the nitrogen atom of the indole, specifically at the 1-position, and an amine group at the 6-position of the indole ring. This unique structure contributes to its diverse chemical properties and biological activities.

The reactivity of 1-benzyl-1H-indol-6-amine can be attributed to both the indole and amine functionalities. Key reactions include:

  • Electrophilic Substitution: The indole nitrogen can participate in electrophilic aromatic substitution reactions, particularly at the C3 position, which is significantly more reactive than benzene due to its electron-rich nature .
  • Nucleophilic Reactions: The amine group can undergo nucleophilic substitution reactions, allowing for further derivatization of the compound .
  • Formation of Thiosemicarbazones: 1-benzyl-1H-indol-6-amine can react with thiosemicarbazides to form thiosemicarbazone derivatives, enhancing its biological activity .

Research indicates that 1-benzyl-1H-indol-6-amine exhibits various biological activities, including:

  • Antioxidant Properties: The compound has shown potential as an antioxidant, which may help in protecting cells from oxidative stress.
  • Antimicrobial Activity: Studies have indicated that it possesses antimicrobial properties, making it a candidate for further pharmaceutical development.
  • Inhibition of Tyrosinase: It has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin production, which has implications for skin-related treatments .

Several synthetic routes have been developed for producing 1-benzyl-1H-indol-6-amine:

  • Benzylation of Indole Derivatives: A common method involves the reaction of 6-nitroindole with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide. This results in the formation of 1-benzyl-1H-indol-6-amine after reduction steps .
  • Thiosemicarbazone Formation: Following initial synthesis, 1-benzyl-1H-indol-6-amine can be reacted with thiosemicarbazides to generate a series of thiosemicarbazone derivatives, enhancing its biological profile .

The applications of 1-benzyl-1H-indol-6-amine are diverse and include:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for potential use in developing drugs targeting skin disorders and microbial infections.
  • Research Tool: It serves as a valuable compound in biochemical research for studying enzyme inhibition mechanisms and oxidative stress responses.

Interaction studies involving 1-benzyl-1H-indol-6-amine have focused on its binding affinity with various biological targets:

  • Tyrosinase Inhibition Studies: Research has demonstrated its ability to inhibit tyrosinase effectively, suggesting potential applications in cosmetic formulations aimed at skin lightening .
  • Antimicrobial Assays: The compound's interactions with microbial enzymes have been evaluated to understand its mechanism of action against different pathogens.

Several compounds share structural similarities with 1-benzyl-1H-indol-6-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-AminoindoleAmino group at C6Exhibits different reactivity due to amino placement.
5-MethylindoleMethyl group at C5Variation in biological activity compared to benzyl substitution.
4-(Trifluoromethyl)-indoleTrifluoromethyl group at C4Increased lipophilicity may enhance membrane penetration.
6-MethoxyindoleMethoxy group at C6Different pharmacokinetics due to ether functionality.

The uniqueness of 1-benzyl-1H-indol-6-amine lies in its specific combination of benzyl and amine groups, which contributes to its distinct biological properties and potential applications in therapeutic contexts.

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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